molecular formula C7H4BrClF3N B1530101 4-Bromo-3-chloro-2-(trifluoromethyl)aniline CAS No. 1805577-18-7

4-Bromo-3-chloro-2-(trifluoromethyl)aniline

Cat. No. B1530101
M. Wt: 274.46 g/mol
InChI Key: INPFPNYHWWAOHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-Bromo-3-(trifluoromethyl)aniline, has been reported. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .

Scientific Research Applications

Potential in Nonlinear Optical Materials

4-Bromo-3-chloro-2-(trifluoromethyl)aniline has been identified as a potential candidate for nonlinear optical (NLO) materials. The vibrational analysis conducted through Fourier Transform-Infrared and Fourier Transform-Raman techniques, coupled with theoretical density functional theory computations, has provided insights into the effects of substituent positions and hyperconjugation interactions on the molecular structure. These studies highlight its promise in the field of NLO materials due to its electron-donating and withdrawing effects (B. Revathi et al., 2017).

Facile Synthesis and Structural Elaboration

Research has shown an efficient method for the synthesis of compounds related to 4-Bromo-3-chloro-2-(trifluoromethyl)aniline, providing pathways to structures otherwise difficult to access. This includes the synthesis of meta-Bromo- and meta-Trifluoromethylanilines from cyclopentanones through a transition metal-free cascade reaction, showcasing the chemical's versatility in organic synthesis (M. Staudt et al., 2022).

Improvement in Water Resistance of Epoxy Systems

Studies on N,N-Bis(2, 3-epoxypropyl)aniline derivatives containing bromo, chloro, and trifluoromethyl groups, including 4-Bromo-3-chloro-2-(trifluoromethyl)aniline, have demonstrated their impact on reducing water absorption in epoxy systems. This research suggests significant advancements in materials science, especially in developing coatings and adhesives with enhanced durability and water resistance (P. Johncock & G. Tudgey, 1983).

Safety And Hazards

The safety data sheet for 4-Bromo-2-(trifluoromethyl)aniline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-bromo-3-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPFPNYHWWAOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230196
Record name Benzenamine, 4-bromo-3-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-2-(trifluoromethyl)aniline

CAS RN

1805577-18-7
Record name Benzenamine, 4-bromo-3-chloro-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805577-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-3-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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